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molecular formula C11H9FO3 B8482479 7-fluoro-benzofuran-4-carboxylic Acid Ethyl Ester

7-fluoro-benzofuran-4-carboxylic Acid Ethyl Ester

Cat. No. B8482479
M. Wt: 208.18 g/mol
InChI Key: JAPLCWKANXACOM-UHFFFAOYSA-N
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Patent
US08063099B2

Procedure details

A mixture of 7-fluoro-2-hydroxy-2,3-dihydro-benzofuran-4-carboxylic acid ethyl ester and 7-fluoro-2-methoxy-2,3-dihydro-benzofuran-4-carboxylic acid ethyl ester (1.15 g, see above) in toluene (6.0 mL) is added dropwise to a solution of PTSA (0.25 mmol) in toluene (5.0 mL) which is heated to reflux. Heating is continued for 5 h, an additional portion of PTSA (0.25 mmol) is added and the mixture is again heated to reflux for 7 h. The solvents are removed in vacuo and the residue is purified by FC (gradient: heptane to heptane/EtOAc 95/5) to give the desired product.
Name
7-fluoro-2-hydroxy-2,3-dihydro-benzofuran-4-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-fluoro-2-methoxy-2,3-dihydro-benzofuran-4-carboxylic acid ethyl ester
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.25 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([F:16])=[C:10]2[O:14][CH:13](O)[CH2:12][C:11]=12)=[O:5])[CH3:2].C(OC(C1C=CC(F)=C2OC(OC)CC=12)=O)C.CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([F:16])=[C:10]2[O:14][CH:13]=[CH:12][C:11]=12)=[O:5])[CH3:2]

Inputs

Step One
Name
7-fluoro-2-hydroxy-2,3-dihydro-benzofuran-4-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C=CC(=C2C1CC(O2)O)F
Name
7-fluoro-2-methoxy-2,3-dihydro-benzofuran-4-carboxylic acid ethyl ester
Quantity
1.15 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=CC(=C2C1CC(O2)OC)F
Name
Quantity
6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.25 mmol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0.25 mmol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is again heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 7 h
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The solvents are removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by FC (gradient: heptane to heptane/EtOAc 95/5)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C=CC(=C2C1C=CO2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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